molecular formula C9H11N3O4 B2844630 Ethyl (4-amino-2-nitrophenyl)carbamate CAS No. 73895-87-1

Ethyl (4-amino-2-nitrophenyl)carbamate

Cat. No.: B2844630
CAS No.: 73895-87-1
M. Wt: 225.204
InChI Key: HDEBGAGNWSBAOY-UHFFFAOYSA-N
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Description

Ethyl (4-amino-2-nitrophenyl)carbamate is an organic compound with the molecular formula C9H11N3O4 It is a derivative of carbamate, characterized by the presence of an ethyl group, an amino group, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4-amino-2-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenyl chloroformate with ethylamine in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at temperatures ranging from 10 to 40°C. The reaction is usually carried out with constant stirring for 1 to 2 hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-amino-2-nitrophenyl)carbamate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

Major Products Formed:

    Reduction: Formation of ethyl (4,2-diaminophenyl)carbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl (4-amino-2-nitrophenyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (4-amino-2-nitrophenyl)carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The presence of the nitro and amino groups allows for various interactions, including hydrogen bonding and electrostatic interactions, which can influence its biological activity.

Comparison with Similar Compounds

    Ethyl (4-nitrophenyl)carbamate: Lacks the amino group, which may result in different reactivity and applications.

    Ethyl (4-amino-2-chlorophenyl)carbamate:

Uniqueness: Ethyl (4-amino-2-nitrophenyl)carbamate is unique due to the presence of both amino and nitro groups on the phenyl ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

ethyl N-(4-amino-2-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-2-16-9(13)11-7-4-3-6(10)5-8(7)12(14)15/h3-5H,2,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEBGAGNWSBAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

21.0 g (0.42 mol) hydrazine hydrate is added dropwise with stirring under reflux to a suspension of 142.1 g (0.4 mol) 2-ethoxycarbonylamino-5-phthalimido-nitrobenzene in 700 ml 1,2-dimethoxyethane and the mixture is allowed to react for a further 2 hours. After cooling to room temperature, precipitated phthalyl hydrazide is filtered off and the dark red filtrate in the vacuum is evaporated to dryness. The remaining solid residue is recrystallized from about 150 ml toluene. 84.4 g 5-amino-2-ethoxycarbonylaminonitrobenzene are obtained as dark red crystals.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
142.1 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,2-Dimethoxyethane (1.0 L) is added to (2-nitro4-phtalimido-phenyl)-carbamic acid ethyl ester (101 g, 0.28 mol) and the mixture is heated under reflux. Hydrazine monohydrate (19.6 g, 0.39 mol) is added dropwise over 10 minutes and the mixture is stirred at reflux for 1.5 hours. Upon cooling to ambient temperature the mixture is filtered and the solids are washed with dimethoxyethane (250 mL) on the filter. The filtrate is concentrated by means of evaporation and the red crystalline product is recrystallized from toluene (350 mL), precipitated product is filtered off and dried in vacuo. The mother liquor is concentrated to half the original volume and left standing for 16 hours. Precipitated material is filtered off and recrystallized as before. The recrystallized solids are combined to furnish a total of 57.6 g (90%) dark red title compound. LC/MS (m/z) 225.1 (MH+); tR=2.08 min. 1H NMR (CDCl3): 1.33 (t, 3H); 3.77 (s, 2H, NH2); 4.23 (q, 2H); 6.98 (dd, 1H); 7.45 (d, 1H); 8.28 (d, 1H); 9.39 (s, 1H, NH).
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

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